3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid
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Overview
Description
3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is a compound that features a triazole ring attached to a phenylboronic acid moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, materials science, and catalysis. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
Preparation of the Azide Precursor: The azide precursor is synthesized by reacting an appropriate halogenated phenylboronic acid with sodium azide.
CuAAC Reaction: The azide precursor is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of “click” chemistry and CuAAC reactions are widely used in industrial settings for the large-scale synthesis of triazole-containing compounds. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronic acid moiety can be oxidized to form phenol derivatives.
Complexation Reactions: The triazole ring can coordinate with metal ions to form coordination complexes.
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions to form the triazole ring.
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Coordination Complexes: Formed through complexation with metal ions.
Scientific Research Applications
3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the design and synthesis of pharmaceutical compounds due to its ability to form stable triazole rings, which can enhance the biological activity and stability of drugs.
Materials Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form strong coordination bonds with metals.
Biological Research: Used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is primarily based on its ability to form stable coordination complexes with metal ions and its participation in click chemistry reactions. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal centers . These interactions can modulate the activity of enzymes and proteins, making the compound useful in biochemical research and drug design.
Comparison with Similar Compounds
Similar Compounds
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)-boronic acid: Similar structure but with the triazole ring attached at a different position on the phenyl ring.
3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole: Contains a triazole ring and is used for its antiproliferative properties.
Uniqueness
3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is unique due to its specific attachment of the triazole ring to the phenylboronic acid moiety, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and form stable coordination complexes makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H8BN3O2 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
[3-(triazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6,13-14H |
InChI Key |
XOTFGVFHKWJXGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=CN=N2)(O)O |
Origin of Product |
United States |
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